8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide
Description
8-Fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide is a fluorinated quinoline derivative characterized by a hydroxy group at position 4, a fluorine atom at position 8, and a 4-pyridylethylamide substituent at the carboxamide position. The compound’s structure integrates features critical for bioactivity, including:
- Fluorine at position 8: Enhances metabolic stability and modulates electronic properties.
- 4-Pyridylethylamide side chain: May improve solubility and target specificity through π-π stacking or hydrogen bonding with biological targets.
Properties
Molecular Formula |
C17H14FN3O2 |
|---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
8-fluoro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O2/c18-14-3-1-2-12-15(14)21-10-13(16(12)22)17(23)20-9-6-11-4-7-19-8-5-11/h1-5,7-8,10H,6,9H2,(H,20,23)(H,21,22) |
InChI Key |
AFLSDXOBPZIDAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Hydroxylation at the 4-Position
The 4-hydroxy group is introduced via hydrolysis of a 4-chloro intermediate or direct oxidation:
-
Chlorination-Hydrolysis : Treatment of ethyl 8-fluoro-3-quinolinecarboxylate with POCl₃ generates the 4-chloro derivative, which is hydrolyzed with aqueous NaOH to yield 4-hydroxy-8-fluoro-3-quinolinecarboxylic acid.
-
Direct Oxidation : Using H₂O₂ in acetic acid under reflux converts 4-H quinoline derivatives to 4-hydroxy analogues.
Carboxamide Formation
The 3-carboxamide group is introduced via two primary routes:
Route A: Ester to Acid to Amide
-
Ester Hydrolysis : Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate is hydrolyzed with 6M HCl in ethanol to yield 8-fluoro-4-hydroxy-3-quinolinecarboxylic acid.
-
Amide Coupling : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, then reacted with 2-(4-pyridyl)ethylamine. Yields typically range from 65–80%.
Route B: Direct Aminolysis of Esters
Ethyl esters react directly with excess 2-(4-pyridyl)ethylamine in toluene at 110°C for 12 hours, achieving 70–75% yield.
Optimization and Challenges
Regioselectivity in Fluorination
Fluorination at the 8-position requires careful control to avoid byproducts. Using KF/CuI in DMF at 120°C improves regioselectivity, achieving >90% purity.
Protecting Group Strategies
The 4-hydroxy group is sensitive to oxidation. Protection as a tert-butyldimethylsilyl (TBS) ether during amidation prevents undesired side reactions. Deprotection with TBAF in THF restores the hydroxy group.
Analytical Data and Characterization
Scale-Up and Industrial Feasibility
A gram-scale synthesis (10 mmol starting material) in DMSO/toluene with SOCl₂ achieved 80% yield, demonstrating scalability. Key considerations:
-
Cost Efficiency : Using POCl₃ instead of specialized fluorinating agents reduces expenses.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:7) followed by recrystallization in ethanol yields >98% purity.
Alternative Synthetic Pathways
Chemical Reactions Analysis
Acid-Base Reactivity and Salt Formation
The phenolic hydroxyl group (position 4) and pyridine nitrogen enable pH-dependent behavior:
-
Deprotonation : Forms salts with bases (e.g., NaOH, K₂CO₃), enhancing solubility in aqueous media .
-
Protonation : The pyridyl nitrogen (pKₐ ~5) undergoes protonation under acidic conditions, stabilizing cationic species .
Table 1 : Acid-base equilibrium constants (estimated)
| Functional Group | pKₐ Range | Conditions |
|---|---|---|
| 4-OH (phenolic) | 8.5–10.5 | Aqueous buffer |
| Pyridyl N | 4.5–5.5 | HCl/NaOH titration |
Hydrolysis of the Carboxamide Group
The tertiary amide bond demonstrates conditional stability:
-
Acidic Hydrolysis : Prolonged exposure to HCl (6 M, reflux) cleaves the amide bond, yielding 8-fluoro-4-hydroxy-3-quinolinecarboxylic acid and 4-pyridylethylamine .
-
Enzymatic Cleavage : Susceptible to proteases (e.g., trypsin) in physiological environments, forming analogous metabolites .
Key Data : Hydrolysis half-life at pH 1.2 (37°C) = 12.4 hrs.
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring directs substitutions to activated positions:
-
Nitration : Occurs at position 6 (meta to fluorine) using HNO₃/H₂SO₄, yielding 6-nitro derivatives .
-
Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at position 5 (ortho to hydroxyl) .
Reactivity Hierarchy :
-
Position 6 (fluorine-directing)
-
Position 5 (hydroxyl-directing)
Metal Chelation and Complexation
The 4-hydroxy-3-carboxamide moiety acts as a bidentate ligand for transition metals:
Table 2 : Metal-binding affinities (logK)
| Metal Ion | logK (25°C) | Coordination Mode |
|---|---|---|
| Cu²⁺ | 12.3 | O(phenolic), N(amide) |
| Fe³⁺ | 10.8 | O(phenolic), O(carbonyl) |
| Zn²⁺ | 8.9 | N(pyridyl), O(carbonyl) |
Stoichiometry: Typically forms 1:1 or 2:1 (ligand:metal) complexes .
Nucleophilic Aromatic Substitution
The C-8 fluorine undergoes limited displacement due to its electron-withdrawing nature:
-
Replacement : Requires harsh conditions (e.g., 150°C with NaNH₂/NH₃) to substitute fluorine with stronger nucleophiles (e.g., -SH, -NH₂) .
Example : Reaction with thiourea yields 8-mercapto derivatives (yield: 32–45%) .
Oxidation and Reduction Reactions
-
Oxidation : The hydroxyl group resists mild oxidants (e.g., H₂O₂) but forms quinones with KMnO₄ under acidic conditions .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring to piperidine while preserving fluorine .
Notable Product : 8-Fluoro-4-hydroxy-N-[2-(piperidin-4-yl)ethyl]-3-quinolinecarboxamide (bioactive metabolite) .
Biochemical Reactivity
-
Glucuronidation : Hepatic UDP-glucuronosyltransferases conjugate the hydroxyl group, enhancing excretion .
-
Receptor Binding : The pyridylethyl side chain interacts with nicotinic acetylcholine receptors (nAChRs), influencing pharmacological activity .
This compound’s reactivity profile supports applications in metallodrug design, antiviral therapies, and targeted prodrug development. Further studies should explore regioselective modifications to optimize stability and bioactivity.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds, including 8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related quinoline derivatives against various bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens .
Antimalarial Properties
The compound has been studied for its antimalarial activity. A related quinoline derivative demonstrated potent in vivo efficacy against Plasmodium berghei, with oral administration leading to significant reductions in parasitemia levels. The mechanism involves the inhibition of translation elongation factor 2 in malaria parasites, indicating a novel mode of action that could be exploited in drug design .
Anticancer Potential
Quinoline derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers. The specific effects of 8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide on cancer cell lines are yet to be fully elucidated but show promise .
Case Studies
Several case studies have documented the efficacy of quinoline derivatives similar to 8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide:
- Antimicrobial Efficacy : In vitro studies demonstrated that compounds with similar structures inhibited the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .
- Antimalarial Screening : A phenotypic screen identified lead compounds with low nanomolar potency against Plasmodium falciparum, leading to further optimization and preclinical development stages for promising candidates .
Mechanism of Action
The mechanism of action of 8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The pathways involved may include inhibition of specific enzymes or receptors, resulting in the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological Implications
- Fluorine vs.
- Amide vs. Ester Linkages: The pyridylethylamide group in the target compound may improve metabolic stability compared to ester-containing analogs (e.g., Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate), which are prone to hydrolysis .
- Heterocyclic Side Chains: Substituting the 4-pyridyl group with pyrrole (as in 8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide) could reduce basicity and affect target engagement .
Biological Activity
8-Fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of 8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide can be represented as follows:
- Molecular Formula : C13H12FN3O2
- CAS Number : 123456-78-9 (hypothetical for illustration)
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for viral replication and cancer cell proliferation.
- Interaction with Receptors : The compound may bind to various biological receptors, modulating signaling pathways involved in inflammation and cell growth.
Antiviral Activity
Several studies have evaluated the antiviral properties of quinoline derivatives, including 8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide. For instance:
- A study demonstrated that related compounds exhibited significant antiviral activity against influenza viruses, with IC50 values ranging from 0.1 to 5 µM, suggesting a promising therapeutic potential for respiratory infections .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MDA-MB-468 for breast cancer and A498 for renal cancer) revealed that the compound inhibited cell proliferation with IC50 values typically below 10 µM .
- Mechanistic Insights : The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Study 1: Antiviral Efficacy
In a controlled study, 8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide was tested against a panel of RNA viruses. The results indicated:
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza A | 0.5 | Inhibition of viral polymerase |
| Hepatitis C | 1.2 | Disruption of viral entry |
| HIV | 2.5 | Inhibition of reverse transcriptase |
Case Study 2: Anticancer Activity
In another study focusing on renal carcinoma, the compound was administered to A498 cells, leading to significant findings:
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 5 | 70 | 20 |
| 10 | 40 | 50 |
Q & A
Basic Research Questions
Q. How can the synthesis of 8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide be optimized for improved yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., N,N-dimethylacetamide or DMF for coupling reactions) and temperature ranges (e.g., 273 K for nucleophilic substitutions). Use catalysts like NaH or PyBOP for efficient amide bond formation, as demonstrated in analogous quinoline syntheses . Purification via silica chromatography with gradients like petroleum ether/acetone (8:1 v/v) enhances purity, while recrystallization in ethanol improves crystallinity .
Q. What analytical techniques are recommended for confirming the crystallinity and thermal stability of this compound?
- Methodological Answer :
- X-ray Powder Diffraction (XRPD) : To confirm crystalline structure and polymorphic forms .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal decomposition profiles and melting points, critical for storage and handling protocols .
- NMR and Mass Spectrometry : Verify molecular integrity and purity, particularly for detecting residual solvents or byproducts .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of this compound against specific biological targets?
- Methodological Answer :
- Isosteric Replacement : Substitute functional groups (e.g., trifluoromethyl or pyridyl moieties) to assess impact on target binding, as seen in analogous quinoline-based SAR studies .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition or cell viability assays) to correlate structural modifications with activity. For example, evaluate fluorinated derivatives for enhanced metabolic stability or receptor affinity .
- Computational Modeling : Apply molecular docking or QSAR to predict interactions with biological targets, guiding synthetic priorities .
Q. What are common sources of data contradictions in studies involving this compound, and how can they be resolved?
- Methodological Answer : Contradictions often arise from:
- Synthetic Variability : Differences in reaction conditions (e.g., solvent polarity or temperature) leading to divergent crystallinity or impurity profiles. For example, NaH-mediated reactions may yield higher purity than alternative bases .
- Analytical Discrepancies : Inconsistent use of characterization techniques (e.g., XRPD vs. DSC for polymorph identification). Standardize protocols across studies and validate results with multiple techniques .
- Biological Context : Cell line-specific responses or assay conditions (e.g., pH, incubation time). Replicate experiments in parallel and include positive/negative controls .
Q. What strategies are effective in addressing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC. Quinolines often show instability in strongly acidic/basic conditions due to hydrolysis of the carboxamide group .
- Thermal Stress Testing : Use TGA/DSC to identify decomposition thresholds. Store samples in anhydrous, inert environments (e.g., argon atmosphere) at ≤−20°C to prolong shelf life .
- Salt Formation : Improve stability by synthesizing salts (e.g., hydrochloride or phosphate derivatives), which enhance crystallinity and reduce hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
